1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic Acid
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Overview
Description
1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid is a complex organic compound characterized by its sulfonyl groups and piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with sulfonyl groups. One common approach is the reaction of piperidine-4-carboxylic acid with 3-methylsulfonylbenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid has been explored for its applications in various scientific fields:
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as 1-(4-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid and 1-(2-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid. These compounds share structural similarities but differ in the position of the methylsulfonyl group, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-21(17,18)11-3-2-4-12(9-11)22(19,20)14-7-5-10(6-8-14)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLFDTAHTMPSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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